C22 Ceramide, also known as N-docosanoylsphingosine, is a sphingolipid. [, , , ] Sphingolipids are a diverse class of lipids found in all eukaryotic organisms, playing critical roles in cell signaling, membrane structure, and various cellular processes. [] C22 Ceramide specifically refers to the ceramide molecule with a 22-carbon fatty acid chain (docosanoyl) attached to the sphingosine backbone.
Source: C22 Ceramide has been isolated from natural sources, such as the marine sponge Haliclona koremella. []
Role in Scientific Research: C22 Ceramide is used to study various biological processes, including:* Ceramide Synthase Specificity: Understanding how enzymes, like ceramide synthases, selectively produce ceramides with specific acyl chain lengths. []* Inflammation and Cell Death: Investigating the role of different ceramides in inflammation and cell death processes, particularly in the context of ischemia/reperfusion injury. []* Cancer Research: Studying the potential of C22 Ceramide and related compounds in combination therapies for cancer, such as in photodynamic therapy. []* Antifouling Activity: Exploring the potential use of C22 Ceramide and similar compounds as antifouling agents against macroalgae. []
C22 ceramide is primarily derived from the metabolism of sphingomyelin and other sphingolipids in various biological systems, including human tissues. It can be synthesized through the action of ceramide synthases, which catalyze the addition of long-chain fatty acids to sphingosine. This compound is found in various tissues, particularly in the skin, where it contributes to barrier function and hydration.
C22 ceramide belongs to the class of molecules known as ceramides, which are categorized based on their fatty acid chain lengths. It is classified under very long-chain ceramides (C22–C26). Ceramides are further classified into subclasses based on their acyl chain saturation and the presence of double bonds.
C22 ceramide can be synthesized through two primary pathways: de novo synthesis and salvage pathway.
The synthesis can be monitored using high-performance liquid chromatography (HPLC) and mass spectrometry techniques. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed to quantify ceramide levels in biological samples, allowing for precise identification and measurement of C22 ceramide.
The molecular structure of C22 ceramide consists of a sphingosine backbone with a docosanoic acid (C22) moiety attached via an amide bond. The general formula for C22 ceramide can be represented as:
C22 ceramide participates in several biochemical reactions:
The kinetics of these reactions can be studied using enzyme assays that measure substrate conversion over time, often employing fluorescent or radioactive substrates for detection.
C22 ceramide exerts its biological effects primarily through its role as a signaling molecule. It influences cellular processes such as apoptosis, inflammation, and cell growth by modulating various signaling pathways:
Research indicates that elevated levels of C22 ceramide are associated with insulin resistance and other metabolic disorders, highlighting its significance in pathophysiological conditions.
C22 ceramide has several important applications in scientific research:
Serine palmitoyltransferase (SPT) catalyzes the rate-limiting step in de novo sphingolipid biosynthesis, condensing L-serine and palmitoyl-CoA (C16:0-CoA) to form 3-ketosphinganine. This endoplasmic reticulum (ER)-resident enzyme is a pyridoxal 5′-phosphate (PLP)-dependent heterocomplex. Mammalian SPT comprises three core subunits: SPTLC1 (mandatory for catalytic activity), SPTLC2 (preferential utilization of palmitoyl-CoA), and SPTLC3 (broader acyl-CoA specificity, including myristoyl-CoA (C14:0-CoA)) [1] [5] [9]. The SPTLC3 subunit critically influences very-long-chain (VLC) ceramide synthesis (including C22:0) by enabling the incorporation of longer acyl precursors when overexpressed or genetically modulated [3] [7].
SPT activity is tightly regulated by the ORMDL proteins (ORMDL1-3), which act as homeostatic sensors. Under high ceramide levels, ORMDL proteins bind SPT, inducing conformational changes that inhibit its activity. This feedback loop prevents sphingolipid overaccumulation but is dynamically adjusted during cellular stress or differentiation [9]. Mutations disrupting SPT regulation (e.g., SPTLC1 variants in hereditary sensory neuropathy type 1) shift substrate preference toward alanine, generating neurotoxic 1-deoxysphingolipids instead of canonical sphingoid bases [9].
Table 1: Subunit Composition and Specificity of Serine Palmitoyltransferase (SPT) Complexes
SPT Subunit | Preferred Acyl-CoA Substrate | Role in C22 Ceramide Synthesis | Regulatory Partners |
---|---|---|---|
SPTLC1 | N/A (structural) | Scaffold for SPTLC2/SPTLC3 dimerization | ORMDL1-3 |
SPTLC2 | Palmitoyl-CoA (C16:0) | Primary 3-ketosphinganine synthesis | ORMDL1-3 |
SPTLC3 | Myristoyl-CoA (C14:0), C16:0 | Enables VLC base synthesis; modulates C22 output | ORMDL3 |
Ceramide synthases (CerS1–6) N-acylate sphingoid bases (sphinganine or sphingosine) using acyl-CoA donors, determining ceramide acyl-chain length. CerS2 is the primary synthase for C22:0–C24:0 ceramides, localizing to the ER and trans-Golgi. Its specificity arises from an 11-residue loop within the Tram-Lag-CLN8 (TLC) domain (residues 299–309 in humans), which forms a substrate channel accommodating VLC acyl-CoAs [2] [6] [10]. Structural studies of CerS6 (specific for C16:0) reveal that CerS catalysis follows a ping-pong mechanism: (1) acyl-CoA binds, transferring its acyl chain to a catalytic histidine (His211 in CerS6); (2) the sphingoid base displaces CoA, enabling nucleophilic attack on the acyl-His intermediate [10].
CerS2’s selectivity for C22:0-CoA is further fine-tuned by residues flanking this loop. Chimeric studies replacing CerS5’s (C16:0-specific) 11-residue loop with CerS2’s sequence shifted its specificity toward C22:0–C24:0 acyl-CoAs [6]. Notably, CerS2 activity requires dimerization, and its expression is highest in the liver, kidney, and brain—tissues rich in VLC sphingolipids like myelin galactosylceramides [9] [10]. Inhibitors like fumonisin B1 (FB1) compete with sphingoid bases, blocking all CerS isoforms nonselectively by occupying the substrate tunnel [10].
Table 2: Acyl-Chain Specificity and Key Domains of Human Ceramide Synthases
Ceramide Synthase | Preferred Acyl-Chain Length | Critical Specificity Determinant | Tissue Enrichment |
---|---|---|---|
CerS1 | C18:0 | TLC domain residues 280–290 | Brain, skeletal muscle |
CerS2 | C22:0–C24:0 | 11-residue loop (299–309) | Liver, kidney, brain |
CerS3 | >C24:0 | Hydrophobic substrate channel | Skin, testes |
CerS4 | C18:0–C22:0 | TLC domain flexibility | Ubiquitous |
CerS5/6 | C16:0 | Short loop; charged residues | Ubiquitous; adipose, liver |
The salvage pathway recycles sphingosine and dihydrosphingosine generated from complex sphingolipid degradation, conserving energy and maintaining ceramide homeostasis. This pathway accounts for >50% of ceramide production in some cell types and is crucial for generating C22 ceramide independently of de novo synthesis [4]. Key steps include:
The salvage pathway is dynamically regulated by substrate availability and subcellular compartmentalization. For example, ceramidases (acid, neutral, alkaline) control the sphingosine pool size, while fatty acyl-CoA availability (modulated by acyl-CoA synthetases) determines whether C22:0-CoA is diverted to β-oxidation or ceramide synthesis. During nutrient stress, salvage activity increases, redistributing VLC ceramides to membranes and signaling platforms. This pathway also mitigates toxicity from incomplete de novo synthesis intermediates like sphinganine [4] [9].
Genetic variation in SPTLC3 significantly influences systemic C22:0 ceramide levels. Genome-wide association studies (GWAS) in the Framingham Heart Study cohort identified rs4814175 (intronic to SPTLC3) as a locus associated with 3% lower plasma C22:0 ceramide per minor allele. Similarly, rs168622 correlated with 10% reduced C24:0 ceramide [3] [7]. These SNPs likely modulate SPTLC3 expression or splicing, altering its incorporation into SPT complexes and shifting substrate utilization toward longer acyl chains. SPTLC3 overexpression in vitro increases C22:0–C24:0 ceramide synthesis, confirming its role in VLC sphingolipid production [3] [7].
Disease-linked mutations further highlight SPTLC3’s importance. While no monogenic disorders are solely attributed to SPTLC3, its dysregulation exacerbates metabolic and neurological conditions. For example, hepatic SPTLC3 upregulation in nonalcoholic steatohepatitis (NASH) correlates with elevated C22:0 dihydroceramides, contributing to insulin resistance [3] [7]. Conversely, SPTLC3 deficiency in mice protects against hepatic gluconeogenesis, suggesting tissue-specific roles in sphingolipid metabolism [7]. Therapeutic strategies targeting SPTLC3 could thus modulate C22 ceramide without globally inhibiting SPT [3] [7] [9].
Table 3: Genetic Variants and Pathologies Linked to Altered C22 Ceramide Synthesis
Gene | Variant/Modification | Effect on C22 Ceramide | Associated Phenotype/Pathology |
---|---|---|---|
SPTLC3 | rs4814175 (SNP) | ↓ 3% per minor allele | Reduced coronary heart disease risk |
SPTLC3 | rs168622 (SNP) | ↓ 10% per minor allele | Lower all-cause mortality |
CERS2 | Recessive LOF mutations | ↓ C22–C24; ↑ C16 | Myelin defects, hepatocarcinogenesis |
SPTLC1 | Dominant mutations | ↑ 1-deoxySLs | Hereditary sensory neuropathy type 1 |
LOF: Loss-of-function; ↑: Increased; ↓: Decreased
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: